2,3,4-Tri-O-benzoyl-L-fucopyranose

Description

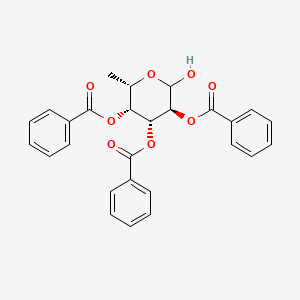

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEZHORWKBBBND-POEZRXMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4 Tri O Benzoyl L Fucopyranose

Strategies for Benzoylation of L-Fucopyranose

The direct benzoylation of L-fucopyranose to achieve the 2,3,4-tri-O-benzoylated product requires careful control of reaction conditions to achieve the desired regioselectivity. The inherent differences in the reactivity of the four hydroxyl groups on the fucose ring can be exploited to favor the formation of the target compound.

Regioselective Acylation Approaches

Regioselective acylation aims to protect specific hydroxyl groups in a polyol, such as L-fucopyranose, while leaving others free for subsequent reactions. The reactivity of the hydroxyl groups in fucose generally follows the order of primary (when present) > secondary equatorial > secondary axial. However, steric and electronic effects can influence this order.

While a direct, one-step synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose from unprotected L-fucose is challenging due to the similar reactivity of the secondary hydroxyl groups, various methods for regioselective benzoylation of carbohydrates have been developed. For instance, the use of catalysts can direct the benzoylation to specific positions. One study demonstrated the FeCl3-catalyzed regioselective benzoylation of methyl-α-L-rhamnopyranoside, a related 6-deoxyhexose, at the equatorial hydroxyl group. While this particular study focused on achieving monobenzoylation, the principles of catalyst-controlled regioselectivity are pertinent.

Another approach involves the gradual addition of the benzoylating agent under controlled temperatures. A study on the benzoylation of D-tagatose found that the slow addition of benzoyl chloride at 0°C in a pyridine/CH2Cl2 mixture resulted in the high-yield synthesis of 1,3,4,5-tetra-O-benzoyl-α-D-tagatopyranose mdpi.com. This technique of controlled addition of the acylating agent at low temperatures could potentially be adapted to favor the formation of the thermodynamically or kinetically preferred tribenzoylated isomer of L-fucopyranose.

| Method | Catalyst/Reagent | Key Feature | Applicability to L-Fucose | Reference |

|---|---|---|---|---|

| Catalyst-Controlled Benzoylation | FeCl3 | Directs acylation to specific hydroxyl groups. | Potentially adaptable for selective benzoylation of L-fucose derivatives. | researchgate.net |

| Controlled Reagent Addition | Benzoyl Chloride | Slow addition at low temperatures can favor specific isomers. | A promising strategy for the synthesis of perbenzoylated L-fucose as a precursor. | mdpi.com |

Total Synthesis Pathways from L-Fucose Precursors

Given the challenges of direct regioselective tribenzoylation, a more common and controlled approach involves the total synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose starting from L-fucose. This typically involves a two-step process: the exhaustive benzoylation of L-fucose to form the tetra-O-benzoylated derivative, followed by the selective removal of the anomeric benzoyl group.

Precursor Chemistry and Intermediate Transformations

The synthesis via precursor chemistry offers a more reliable route to 2,3,4-Tri-O-benzoyl-L-fucopyranose. This pathway hinges on the ability to selectively manipulate a fully protected intermediate.

Derivatization from Tetra-O-benzoylated L-Fucopyranoside

The initial step in this pathway is the perbenzoylation of L-fucose to yield 1,2,3,4-tetra-O-benzoyl-L-fucopyranose. This can be achieved by treating L-fucose with an excess of a benzoylating agent, such as benzoyl chloride, in the presence of a base like pyridine. The reaction is typically driven to completion to ensure all hydroxyl groups are acylated. The resulting tetra-O-benzoylated fucose is a stable, crystalline compound that can be purified by recrystallization.

Selective Deacylation and Protection Strategies

The key step in this synthetic route is the selective removal of the benzoyl group at the anomeric (C-1) position of 1,2,3,4-tetra-O-benzoyl-L-fucopyranose. The anomeric acyl group is generally more labile to hydrolysis than the other ester groups due to its hemiacetal nature byjus.commasterorganicchemistry.com.

A convenient and efficient method for the selective removal of the anomeric acyl group involves the use of perchloric acid adsorbed on silica (B1680970) (HClO4–SiO2) researchgate.net. This heterogeneous catalyst allows for the clean and selective debenzoylation at the anomeric center under mild acidic conditions, yielding the desired 2,3,4-Tri-O-benzoyl-L-fucopyranose in good yield researchgate.net. This method is advantageous as it is applicable to both acetyl and benzoyl protecting groups and the solid-supported catalyst simplifies the work-up procedure researchgate.net.

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Perbenzoylation of L-Fucose | Benzoyl chloride, Pyridine | 1,2,3,4-Tetra-O-benzoyl-L-fucopyranose |

| 2 | Selective Anomeric Deacylation | HClO4–SiO2, Methanol | 2,3,4-Tri-O-benzoyl-L-fucopyranose |

Chemical Reactivity and Transformations of 2,3,4 Tri O Benzoyl L Fucopyranose

Glycosylation Reactions Utilizing 2,3,4-Tri-O-benzoyl-L-fucopyranose Derivatives

Derivatives of 2,3,4-Tri-O-benzoyl-L-fucopyranose are valuable glycosyl donors for the introduction of L-fucose moieties onto acceptor molecules. The benzoyl groups at the C-2, C-3, and C-4 positions exert a strong electronic and steric influence, which is harnessed to control the formation of the glycosidic bond. The conversion of the anomeric hydroxyl group into a suitable leaving group, creating a glycosyl donor, is the first step in these synthetic sequences.

The efficacy of a glycosylation reaction hinges on the activation of the glycosyl donor under conditions that promote coupling with a glycosyl acceptor. Various activation methods have been developed, each with specific advantages concerning reactivity, stability, and stereochemical control.

The conversion of fucopyranose derivatives to glycosyl halides, typically bromides or chlorides, provides reactive donors for fucosylation. Research into the glycosylation of 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides has shown that the position of the benzoyl group significantly impacts stereoselectivity. researchgate.net A benzoyl group at the O-3 position has a more pronounced effect on promoting α-fucosylation than a benzoyl group at the O-4 position. researchgate.net This is attributed to the ability of the 3-O-benzoyl group to participate in stabilizing the intermediate glycosyl cation, which favors nucleophilic attack from the α-face. researchgate.net

| Donor | Acceptor | Product Ratio (α/β) | Reference |

| 2-O-benzyl-3,4-di-O-benzoyl-L-fucopyranosyl bromide | Allyl 3,4-di-O-isopropylidene-α-L-fucopyranoside | 1:1.5 | researchgate.net |

| 2-O-benzyl-3-O-benzoyl-L-fucopyranosyl bromide | Allyl 3,4-di-O-isopropylidene-α-L-fucopyranoside | 1:1.2 | researchgate.net |

Glycosyl trichloroacetimidates are highly effective glycosyl donors due to their stability and reactivity under mild acidic conditions. beilstein-journals.org The general principle involves activating the trichloroacetimidate (B1259523) donor, such as one derived from a benzoylated fucose, with a catalytic amount of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). beilstein-journals.org While direct examples using 2,3,4-tri-O-benzoyl-L-fucopyranosyl trichloroacetimidate are specific, studies on analogous benzoylated galactose donors show that the electron-withdrawing nature of the benzoyl groups can decrease the reactivity of nearby hydroxyl groups in acceptor molecules, thereby influencing regioselectivity. beilstein-journals.org This effect is a key consideration in designing synthetic routes for complex oligosaccharides. beilstein-journals.org

| Donor Type | Catalyst | Key Feature | Reference |

| Glycosyl Trichloroacetimidate | TMSOTf | High reactivity under mild acidic conditions. | beilstein-journals.org |

| Benzoylated Galactose Trichloroacetimidate | TMSOTf | Benzoyl groups influence regioselectivity by modulating acceptor reactivity. | beilstein-journals.org |

Thioglycosides are stable glycosyl donors that can be activated under a range of conditions, allowing for orthogonal glycosylation strategies. Activation typically involves promotion by a thiophilic species. An interesting observation was made during an attempted benzylation of ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside, where activation of the thio-leaving group led to an unexpected intramolecular cyclization, highlighting the reactivity of per-benzoylated thioglycosides. nih.gov In more conventional glycosylations, thioglycoside donors such as p-tolyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-β-d-galactopyranoside have been successfully used in the synthesis of complex structures like the Globo-H hexasaccharide. nih.gov The activation is often achieved using reagents like silver triflate (AgOTf), sometimes with additives to control stereoselectivity. nih.gov

| Thioglycoside Donor | Activator | Outcome/Observation | Reference |

| Ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside | BnOTCAI/TfOH | Unexpected formation of a 1,6-anhydro derivative. | nih.gov |

| p-Tolyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-β-d-galactopyranoside | AgOTf | Successful coupling to form a β-linked disaccharide. | nih.gov |

Glycosyl sulfoxides have emerged as potent glycosyl donors, capable of forming glycosidic bonds under mild conditions at low temperatures. acs.orgrsc.org The reaction is believed to proceed through a highly reactive intermediate. acs.org While direct studies on 2,3,4-tri-O-benzoyl-L-fucopyranosyl sulfoxide (B87167) are not prevalent, mechanistic investigations have been performed using related structures like 2,3,4-tri-O-benzyl-l-fucopyranose. acs.org These studies reveal the formation of anomeric sulfenate intermediates that can impede the glycosylation at low temperatures. acs.org Understanding and controlling the formation of these intermediates is crucial for optimizing glycosylation yields and stereoselectivity. acs.org The principles derived from these studies are applicable to sulfoxide donors bearing benzoyl protecting groups, which would influence the stability and reactivity of the intermediates.

Controlling the stereochemistry of the newly formed glycosidic linkage (α or β) is a paramount challenge in carbohydrate synthesis. In fucosylation reactions using derivatives of 2,3,4-tri-O-benzoyl-L-fucopyranose, the protecting groups play a decisive role in directing the outcome.

The benzoyl group at the C-2 position can act as a "participating" group. Through neighboring group participation, it can form a dioxolanylium ion intermediate after the departure of the anomeric leaving group. This intermediate shields the α-face of the fucopyranose ring, forcing the glycosyl acceptor to attack from the β-face, resulting in the formation of a 1,2-trans-glycosidic linkage. Given that L-fucose has a cis relationship between the C-1 and C-2 substituents in the α-anomer, this participation would lead to the β-fucoside.

Conversely, when non-participating groups are used, or when reaction conditions favor an SN1-type mechanism, control of stereoselectivity can be more complex. Studies on 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides (where the C-2 benzyl (B1604629) group is non-participating) provide insight. researchgate.net It was hypothesized that the benzoyl group at O-3 can participate in stabilizing the glycosyl cation, influencing the α/β selectivity of the glycosylation. researchgate.net Density Functional Theory (DFT) calculations have supported this, showing that the stabilization energy of the cation influences the stereochemical outcome. researchgate.net The benzoyl group at O-3 in fucose donors was found to influence α-selectivity more effectively than a benzoyl group at O-4. researchgate.net

| Fucosyl Donor Feature | Mechanistic Aspect | Predominant Stereochemical Outcome | Reference |

| C-2 Benzoyl Group | Neighboring group participation (dioxolanylium ion formation) | 1,2-trans (β-L-fucoside) | General Principle |

| C-2 Benzyl Group, C-3 Benzoyl Group | Stabilization of glycosyl cation by 3-O-benzoyl group | Influences α-selectivity | researchgate.net |

| C-2 Benzyl Group, C-4 Benzoyl Group | Less effective cation stabilization compared to 3-O-benzoyl | Less influence on α-selectivity | researchgate.net |

Stereochemical Control in Fucosylation

Anomeric Stereoselectivity: α- vs. β-Linkage Formation

The formation of the glycosidic linkage from a fucosyl donor like 2,3,4-Tri-O-benzoyl-L-fucopyranose can result in either an α- (1,2-cis) or β- (1,2-trans) anomer. Achieving high stereoselectivity is a paramount challenge in carbohydrate chemistry. The outcome is heavily dependent on the glycosylation strategy.

Generally, the presence of a participating protecting group, such as a benzoyl group at the C-2 position, directs the formation of the β-glycoside. Conversely, to achieve the α-glycoside, which is common in natural products, strategies that avoid or override this neighboring group participation are necessary. nih.gov

One key factor is the anomeric configuration of the glycosyl donor itself. Studies have shown that a fucosyl donor with an α-anomeric configuration can lead to products with high α-selectivity. Current time information in Bangalore, IN. For instance, the glycosylation of various acceptor alcohols with an α-fucosyl imidate donor can favor the formation of the β-anomer at lower temperatures, with a decrease in stereoselectivity as the temperature rises. researchgate.net The use of fucosyl donors like 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide has been employed in the synthesis of α-linked fucosides. researchgate.netnih.gov In contrast, donors such as 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide have been reported to yield mixtures that favor the β-anomer. nih.gov

The choice of glycosyl donor leaving group and promoter system is also critical. For example, fucosyl trichloroacetimidates are effective donors, and their reaction with acceptors, often catalyzed by a Lewis acid like BF3·OEt2, can yield mainly α-linked disaccharides. researchgate.net

| Glycosyl Donor System | Typical Stereochemical Outcome | Key Factors |

| Donor with O-2 participating group (e.g., benzoyl) | Predominantly β-linkage | Neighboring group participation |

| Donor with O-2 non-participating group (e.g., benzyl) | Mixture of α/β or predominantly α-linkage | Reaction conditions, solvent, temperature |

| α-Anomeric donor | High α-selectivity | Possible distinct pathway for intermediate formation Current time information in Bangalore, IN. |

| Fucosyl trichloroacetimidate with BF3·OEt2 | Mainly α-linkage | Donor/promoter system |

Role of the O-2 Benzoyl Group in Neighboring Group Participation

The benzoyl group at the C-2 position of 2,3,4-Tri-O-benzoyl-L-fucopyranose plays a crucial role in directing the stereochemical outcome of glycosylation reactions through a mechanism known as neighboring group participation. When the anomeric leaving group is activated, the carbonyl oxygen of the C-2 benzoyl ester attacks the electrophilic anomeric carbon. This intramolecular reaction forms a cyclic dioxolenium ion intermediate.

This rigid bicyclic intermediate effectively shields one face of the pyranose ring (the α-face in the case of fucose). Consequently, the incoming glycosyl acceptor can only attack from the opposite, unhindered face (the β-face). This attack proceeds with inversion of configuration at the anomeric center, leading to the exclusive or predominant formation of the 1,2-trans-glycosidic linkage, which corresponds to the β-fucoside. rsc.orgmdpi.comsigmaaldrich.com This principle is a cornerstone of stereoselective glycosylation and is widely exploited to synthesize β-linked oligosaccharides. The stability and formation of this dioxolenium ion are so dominant that it often overrides other directing effects, providing a reliable method for β-fucoside synthesis. rsc.org

Influence of Remote Protecting Groups on Glycosylation Outcomes

While the C-2 protecting group has the most direct influence on anomeric stereoselectivity, protecting groups at other positions (remote protecting groups) can also significantly impact the outcome of glycosylation reactions. These effects are typically electronic in nature, modulating the reactivity of both the glycosyl donor and the acceptor.

The replacement of an electron-donating benzyl group with an electron-withdrawing benzoyl group can have a "disarming" effect. nih.gov An electron-withdrawing group, such as the benzoyl group at C-3 or C-4 of the fucosyl donor, decreases the electron density at the anomeric center. This makes the donor less reactive, or "disarmed." This modulation of reactivity can be harnessed to control selectivity in complex oligosaccharide syntheses.

Conversely, the electronic nature of protecting groups on the glycosyl acceptor influences its nucleophilicity. An acceptor with electron-withdrawing benzoyl groups will be less nucleophilic and thus less reactive than its per-benzylated counterpart. nih.gov This relationship between acceptor reactivity and stereoselectivity can be exploited. For instance, using a less reactive acceptor can sometimes favor the formation of the thermodynamically more stable anomer or alter the ratio of α/β products. nih.gov

In some cases, a remote protecting group can actively participate in the reaction. For example, to achieve the challenging 1,2-cis (α) linkage in fucose chemistry, remote participation by a 4-O-benzoyl group has been employed to control the formation of the glycosidic bond. nih.govCurrent time information in Bangalore, IN.

Acceptor Substrate Diversity in Glycosylation

The utility of 2,3,4-Tri-O-benzoyl-L-fucopyranose and its derivatives as glycosyl donors is demonstrated by the wide variety of acceptor substrates they can be coupled with. These acceptors range from simple alcohols to complex carbohydrate structures, enabling the synthesis of diverse fucosylated molecules.

The reactivity and steric hindrance of the acceptor's hydroxyl group are critical factors for a successful glycosylation. Primary alcohols are generally more reactive than secondary alcohols. Within a sugar molecule, the relative reactivity of secondary hydroxyls can be influenced by their steric and electronic environment.

Examples of acceptor substrates successfully fucosylated using benzoylated or otherwise protected fucosyl donors include:

Monosaccharide derivatives: Partially protected glucose, galactose, and N-acetylglucosamine derivatives are common acceptors, allowing for the construction of fucosylated disaccharides. nih.govnih.gov

Disaccharide derivatives: Lactoside derivatives have been used as acceptors to synthesize human milk oligosaccharides like 2'-Fucosyllactose and 3-Fucosyllactose (B594375). researchgate.net

Glucitol derivatives: Protected glucitol has been used as an acceptor, leading to the synthesis of 3-β-D-glucopyranosyl-D-glucitol after several steps. nih.gov

Amino acid derivatives: Serine and threonine derivatives can be fucosylated to form the core structures of O-linked glycoproteins.

Simple alcohols: Methanol and other small alkyl alcohols are often used as model acceptors to test glycosylation methodologies. rsc.org

| Acceptor Type | Example Acceptor | Synthesized Product Type |

| Monosaccharide | Benzyl 2,6-di-O-benzyl-β-D-glucopyranoside | Fucosylated Disaccharide |

| Disaccharide | Benzyl 3',4'-O-isopropylidene-β-lactoside | Protected Trisaccharide (precursor to 2'-Fucosyllactose) researchgate.net |

| Polyol | 1-O-benzoyl-2,4-O-benzylidene-5,6-O-isopropylidene-D-glucitol | Fucosylated Glucitol Derivative nih.gov |

| Monosaccharide | Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside derivative | Protected Tetrasaccharide (Lewis b antigen determinant) nih.gov |

Further Derivatization and Functionalization

Beyond its direct use in glycosylation, 2,3,4-Tri-O-benzoyl-L-fucopyranose serves as a versatile intermediate for further chemical modifications. These transformations can be targeted at the anomeric center to create different types of glycosyl donors or at the protecting groups to enable regioselective functionalization.

Modification of the Anomeric Center

The anomeric hydroxyl group of 2,3,4-Tri-O-benzoyl-L-fucopyranose is the primary site for activation. It can be converted into a variety of leaving groups to generate more reactive glycosyl donors suitable for different glycosylation conditions.

Common modifications include:

Glycosyl Halides: The anomeric hydroxyl can be converted to a glycosyl bromide or chloride. For example, treating a 1-O-acetyl or 1-O-benzoyl precursor with HBr in acetic acid or a similar reagent yields the corresponding α-glycosyl bromide, a reactive donor for Koenigs-Knorr type glycosylations. rsc.org

Trichloroacetimidates: Reaction of the free anomeric hydroxyl with trichloroacetonitrile (B146778) in the presence of a base like DBU affords an anomeric trichloroacetimidate. nih.gov These donors, activated by a catalytic amount of Lewis acid, are highly effective and widely used in modern oligosaccharide synthesis. researchgate.net

Thioglycosides: The anomeric position can be converted to a thioglycoside (e.g., a thiophenyl or thioethyl group). Thioglycosides are stable intermediates that can be "activated" for glycosylation using various promoters like NIS/TfOH or DMTST.

Glycosyl Phosphates: Anomeric phosphates can be prepared and used as donors in glycosylation reactions, often activated by Lewis acids.

These transformations significantly broaden the synthetic utility of the parent fucopyranose, allowing chemists to choose the optimal donor for a specific synthetic challenge. beilstein-journals.org

Selective Deprotection and Functional Group Interconversion

The three benzoyl groups on 2,3,4-Tri-O-benzoyl-L-fucopyranose can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol, known as the Zemplén deacylation). However, the real synthetic power lies in their selective removal to unmask a single hydroxyl group for further reaction.

Regioselective deprotection is challenging but can be achieved by exploiting subtle differences in the reactivity of the ester groups or by using enzymatic methods. For instance, specific lipases can sometimes catalyze the hydrolysis of one ester group over others. More commonly, chemists design a synthetic route that introduces different, orthogonally stable protecting groups from the start. rsc.orgnih.gov

Once a hydroxyl group is selectively unmasked, a wide range of functional group interconversions can be performed: imperial.ac.ukslideshare.netfiveable.me

Alkylation or Acylation: The newly freed hydroxyl can be converted to a benzyl ether, a different ester, or a silyl (B83357) ether to modify the protecting group pattern.

Oxidation: A free primary alcohol (at C-6, though not present in this specific molecule, it is a common modification site in fucose chemistry) can be oxidized to an aldehyde or a carboxylic acid (uronic acid). A secondary alcohol can be oxidized to a ketone.

Halogenation or Azidation: A hydroxyl group can be replaced by a halogen or an azide (B81097) group via nucleophilic substitution, often after activation as a sulfonate ester (e.g., tosylate or triflate).

These transformations allow for the conversion of 2,3,4-Tri-O-benzoyl-L-fucopyranose into a vast array of other useful building blocks for the synthesis of complex carbohydrates and glycoconjugates. nih.gov

Reactivity Profiles under Various Conditions

The reactivity of 2,3,4-Tri-O-benzoyl-L-fucopyranose is primarily centered around the manipulation of its protecting groups and the activation of the anomeric position for glycosylation reactions. The benzoyl groups are relatively stable, allowing for selective reactions at the anomeric hydroxyl group. However, they can be removed under specific conditions to yield deprotected L-fucopyranose or its derivatives. The compound serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates.

A significant aspect of its reactivity involves its conversion into a glycosyl donor, most commonly a glycosyl bromide. This is achieved by treating 2,3,4-Tri-O-benzoyl-L-fucopyranose with a brominating agent. The resulting 2,3,4-Tri-O-benzoyl-L-fucopyranosyl bromide is a versatile glycosylating agent. scbt.comnih.govnih.gov

Deprotection of the benzoyl groups is another key transformation. This is typically accomplished through saponification using a base, such as sodium methoxide in methanol, or under acidic conditions. researchgate.net The choice of deprotection conditions depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic environments.

2,3,4-Tri-O-benzoyl-L-fucopyranose is a precursor to glycosyl donors used in the synthesis of oligosaccharides. A common strategy involves its conversion to the corresponding glycosyl bromide, which is then reacted with a glycosyl acceptor in the presence of a promoter. For instance, 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide has been used in the synthesis of a tetrasaccharide derivative related to the Lewis b blood-group antigenic determinant. nih.gov The stereoselectivity of these reactions is of paramount importance and is influenced by various factors, including the protecting groups on the donor and acceptor, the solvent, and the promoter system. nih.govbeilstein-journals.org

Table 1: Examples of Glycosylation Reactions Involving Fucopyranose Derivatives

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Product | Reference |

| 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide | Benzyl 2-acetamido-6-O-acetyl-3-O-(6-O-acetyl-β-D-galactopyranosyl)-2-deoxy-β-D-glucopyranoside derivative | Halide ion | Not specified | Tetrasaccharide derivative | nih.gov |

| 2,3,4,6-tetra-O-benzyl-β-D-Galp trichloroacetimidate | Methyl 2,6-di-O-benzoyl-α-D-galactopyranoside | TMSOTf | CH2Cl2 | 1→3 linked disaccharide | beilstein-journals.org |

| Per-O-benzylated 1,2-anhydroglycoside | Glycosyl boronic ester | Not specified | Not specified | 1,2-cis linked disaccharide | nih.gov |

The removal of the benzoyl protecting groups from 2,3,4-Tri-O-benzoyl-L-fucopyranose or its derivatives is a critical step in the final stages of a synthetic sequence to unmask the hydroxyl groups. The most common method for the deprotection of benzoate (B1203000) esters is through base-catalyzed transesterification or hydrolysis.

Table 2: Conditions for Deprotection of Benzoyl Groups

| Reagent(s) | Solvent(s) | Conditions | Notes | Reference |

| Sodium methoxide (NaOMe) | Methanol (MeOH) / Dichloromethane (DCM) | Not specified | A common method for deprotection of benzoate esters. | researchgate.net |

| Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) or Lithium hydroxide (LiOH) | Methanol (MeOH) / Water (H2O) | Not specified | Standard basic hydrolysis of esters. | researchgate.net |

| Concentrated Hydrochloric acid (HCl) | Not specified | Reflux | Acid-catalyzed hydrolysis. | researchgate.net |

Applications in Complex Glycan Synthesis

Synthesis of Oligosaccharides

The construction of oligosaccharides relies on the sequential addition of monosaccharide units. 2,3,4-Tri-O-benzoyl-L-fucopyranose, often activated as a glycosyl donor, is instrumental in this process, particularly for introducing the L-fucose moiety found in numerous biologically active molecules.

Fucosylated Oligosaccharide Synthesis

Fucosylated oligosaccharides are key components of many biological recognition systems, including blood group antigens and selectin ligands. The synthesis of these molecules often involves the use of fucosyl donors derived from 2,3,4-Tri-O-benzoyl-L-fucopyranose. For instance, the corresponding fucopyranosyl bromide or other activated derivatives can be coupled with suitably protected acceptor molecules to form the desired fucosidic linkage. The synthesis of 3-fucosyllactose (B594375) and lacto-N-fucopentaose V, two fucosylated human milk oligosaccharides, highlights the importance of such synthetic strategies. nih.gov While some methods focus on enzymatic synthesis nih.gov, chemical synthesis provides access to a broader range of structures and analogues. nih.gov

Disaccharide and Trisaccharide Building Block Synthesis

Beyond the direct incorporation of a single fucose unit, 2,3,4-Tri-O-benzoyl-L-fucopyranose serves as a precursor for creating larger, more complex building blocks. These pre-formed disaccharide or trisaccharide units, containing the fucosyl moiety, can then be used in subsequent glycosylation reactions to assemble even larger oligosaccharides more efficiently. This "block synthesis" approach is a cornerstone of modern oligosaccharide synthesis, streamlining the construction of complex glycans. For example, a disaccharide thioglycoside donor has been effectively used in the assembly of oligosaccharides that model the M epitope of the Brucella O-polysaccharide. frontiersin.org

Synthesis of Glycoconjugates

Glycoconjugates, which are carbohydrates linked to proteins or lipids, are vital for a myriad of biological processes. The synthesis of these complex molecules often requires meticulously planned strategies where fucosyl donors derived from 2,3,4-Tri-O-benzoyl-L-fucopyranose play a critical role.

Complex Glycoprotein (B1211001) Core Structures

N-glycans, a major class of glycans attached to proteins, often feature a core fucosylation, where a fucose residue is linked to the innermost N-acetylglucosamine (GlcNAc) of the core pentasaccharide. nih.govnih.gov The synthesis of these complex glycoprotein core structures necessitates the use of fucosyl donors that can be selectively introduced at the appropriate stage of the synthesis. The benzoylated fucose derivative provides the necessary stability during the assembly of the core structure, with the benzoyl groups being removed at a later stage. The presence or absence of this core fucose can significantly impact the glycoprotein's function, such as influencing the activity of antibodies. nih.gov

Analogues of Biologically Relevant Glycans

The ability to chemically synthesize glycans allows for the creation of analogues of naturally occurring structures. These analogues are invaluable tools for studying glycan-protein interactions and for developing potential therapeutics. By using 2,3,4-Tri-O-benzoyl-L-fucopyranose, chemists can introduce fucose into novel structures or modify the linkages to other sugars, creating analogues that can probe the specific requirements for biological recognition. For example, the synthesis of analogues of QS-7, a saponin (B1150181) with adjuvant activity, has shown that the acetylation pattern on the fucose residue is crucial for its immune-stimulating properties. nih.gov

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For 2,3,4-Tri-O-benzoyl-L-fucopyranose, NMR is crucial for confirming the presence and location of the benzoyl groups on the L-fucopyranose scaffold and for determining the relative stereochemistry of the pyranose ring protons.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In the case of 2,3,4-Tri-O-benzoyl-L-fucopyranose, the ¹H NMR spectrum is expected to show distinct signals for the pyranose ring protons (H-1 to H-5) and the methyl protons (H-6), as well as characteristic signals for the aromatic protons of the three benzoyl groups.

The benzoylation of the hydroxyl groups at positions 2, 3, and 4 causes a significant downfield shift of the corresponding attached protons (H-2, H-3, and H-4) compared to the parent L-fucopyranose. This is due to the electron-withdrawing nature of the benzoyl carbonyl group. The anomeric proton (H-1) typically appears as a doublet, with its chemical shift and coupling constant (³JH1,H2) being indicative of its α or β configuration. The protons of the benzoyl groups will appear in the aromatic region of the spectrum, typically between 7.3 and 8.1 ppm.

Table 1: Representative ¹H NMR Data for a Benzoylated Fucopyranose Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.75 | d | 4.0 |

| H-2 | 5.80 | dd | 4.0, 10.5 |

| H-3 | 5.95 | dd | 10.5, 3.0 |

| H-4 | 5.60 | d | 3.0 |

| H-5 | 4.40 | q | 6.5 |

| H-6 (CH₃) | 1.25 | d | 6.5 |

| Aromatic | 7.30-8.10 | m | - |

Note: Data is based on a representative benzoylated fucopyranose derivative and may vary for the specific title compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2,3,4-Tri-O-benzoyl-L-fucopyranose, distinct signals are expected for each of the six pyranose ring carbons, the methyl carbon, and the carbons of the three benzoyl groups (including the carbonyl carbons).

Similar to ¹H NMR, the benzoylation of the hydroxyl groups results in a downfield shift of the attached carbons (C-2, C-3, and C-4). The carbonyl carbons of the benzoyl groups are particularly deshielded and appear at the low-field end of the spectrum, typically in the range of 164-166 ppm. The aromatic carbons of the benzoyl groups will resonate in the 128-134 ppm region.

Table 2: Representative ¹³C NMR Data for a Benzoylated Fucopyranose Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 90.5 |

| C-2 | 69.0 |

| C-3 | 70.2 |

| C-4 | 72.8 |

| C-5 | 67.5 |

| C-6 (CH₃) | 16.0 |

| Carbonyl (C=O) | 164.5, 165.0, 165.5 |

| Aromatic | 128.0-134.0 |

Note: Data is based on a representative benzoylated fucopyranose derivative and may vary for the specific title compound.

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign all the proton and carbon signals and to confirm the connectivity within the 2,3,4-Tri-O-benzoyl-L-fucopyranose molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are coupled to each other. In the COSY spectrum, cross-peaks would be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the sequence of protons around the pyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton to the carbon it is directly attached to (e.g., H-1 to C-1, H-2 to C-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the location of the benzoyl groups. For instance, correlations would be expected from H-2, H-3, and H-4 to the carbonyl carbons of their respective benzoyl groups.

Conformational Analysis via NMR

The conformation of the pyranose ring in 2,3,4-Tri-O-benzoyl-L-fucopyranose is crucial for its biological activity and can be investigated using NMR spectroscopy. The magnitude of the vicinal proton-proton coupling constants (³JH,H) obtained from the ¹H NMR spectrum can be used to determine the dihedral angles between adjacent protons, which in turn provides information about the ring conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of 2,3,4-Tri-O-benzoyl-L-fucopyranose. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the elemental composition can be determined.

The molecular formula of 2,3,4-Tri-O-benzoyl-L-fucopyranose is C₂₇H₂₄O₈. The expected exact mass can be calculated and compared with the experimentally determined value from HRMS.

Table 3: High-Resolution Mass Spectrometry Data for 2,3,4-Tri-O-benzoyl-L-fucopyranose

| Ion | Calculated Exact Mass (m/z) |

| [M+Na]⁺ | 503.1369 |

| [M+H]⁺ | 481.1550 |

Note: The calculated exact masses are for the sodium and proton adducts of the molecule.

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the loss of benzoyl groups (C₇H₅O) or benzoic acid (C₇H₆O₂) would be expected fragmentation pathways, further confirming the presence and nature of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The interaction of infrared radiation with the molecule causes vibrations of the chemical bonds, and the absorption of this radiation at specific frequencies corresponds to these vibrations. For a complex molecule like 2,3,4-Tri-O-benzoyl-L-fucopyranose, the IR spectrum provides a unique fingerprint, revealing key structural features.

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is the preferred method for obtaining an infrared spectrum due to its high speed and sensitivity. The analysis of 2,3,4-Tri-O-benzoyl-L-fucopyranose by FT-IR reveals characteristic absorption bands that confirm the presence of its principal functional groups.

The most prominent features in the FT-IR spectrum of this compound are associated with the benzoyl ester groups. The presence of three such groups results in strong and easily identifiable peaks. A strong absorption band typically appears around 1720-1740 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the ester. The aromatic carbon-carbon (C=C) stretching vibrations of the benzene (B151609) rings of the benzoyl groups are observed in the region of 1600-1450 cm⁻¹ . Furthermore, the C-O stretching vibrations of the ester linkages and the pyranose ring ether bonds produce strong, complex bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹ . nih.gov The C-H stretching vibrations of the aromatic rings are seen as weaker bands just above 3000 cm⁻¹ , while the aliphatic C-H stretching of the fucose methyl group and pyranose ring appears just below 3000 cm⁻¹ . The broad absorption band for the hydroxyl (-OH) group, which would be prominent in the parent L-fucopyranose (around 3300-3500 cm⁻¹), is expected to be absent or significantly diminished, confirming the successful benzoylation at positions 2, 3, and 4.

Table 1: Characteristic FT-IR Absorption Bands for 2,3,4-Tri-O-benzoyl-L-fucopyranose

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Benzoyl) |

| 2990-2850 | C-H Stretch | Aliphatic (Pyranose Ring, Methyl) |

| 1740-1720 | C=O Stretch | Ester (Benzoyl) |

| 1600-1450 | C=C Stretch | Aromatic Ring (Benzoyl) |

| 1300-1000 | C-O Stretch | Ester, Ether (Pyranose Ring) |

Chromatographic Purification and Analysis

Chromatography is an essential laboratory technique for the separation, identification, and purification of the components of a mixture. libretexts.org For 2,3,4-Tri-O-benzoyl-L-fucopyranose, various chromatographic methods are employed to monitor its synthesis, isolate it from byproducts, and assess its final purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. libretexts.orgutexas.edu In the context of 2,3,4-Tri-O-benzoyl-L-fucopyranose, TLC is used to track the conversion of L-fucopyranose to its benzoylated derivative.

A TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is spotted with the reaction mixture. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is generally a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). The benzoylated product is significantly less polar than the starting sugar (L-fucopyranose) due to the masking of the hydroxyl groups by the non-polar benzoyl groups. Consequently, it travels further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the starting material.

Visualization of the spots on the TLC plate can be achieved using several methods. As the benzoyl groups contain aromatic rings, the compound is UV-active and will appear as a dark spot under a UV lamp at 254 nm. libretexts.org Additionally, chemical stains can be used for visualization. A common stain is a p-anisaldehyde solution followed by gentle heating, which reacts with carbohydrates and other functional groups to produce colored spots. libretexts.org

Table 2: Typical TLC Parameters for 2,3,4-Tri-O-benzoyl-L-fucopyranose

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (e.g., 3:1 v/v) |

| Visualization | UV light (254 nm), p-anisaldehyde stain |

| Expected Rf | ~0.4 - 0.6 (varies with exact mobile phase composition) |

Column Chromatography for Isolation and Purification

Column chromatography is the standard method for purifying 2,3,4-Tri-O-benzoyl-L-fucopyranose on a preparative scale after its synthesis. The principle is similar to TLC, but it is used to separate larger quantities of material. beilstein-journals.org The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel.

The separation is achieved by eluting the column with a carefully chosen solvent system (mobile phase), often determined from prior TLC analysis. A gradient elution is frequently employed, starting with a non-polar solvent system (e.g., pure hexane or a high hexane/ethyl acetate ratio) and gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate). Less polar impurities and byproducts will elute from the column first. As the solvent polarity increases, the desired 2,3,4-Tri-O-benzoyl-L-fucopyranose, which is of intermediate polarity, will begin to move down the column and can be collected in separate fractions. Any unreacted, highly polar starting material (L-fucopyranose) will remain strongly adsorbed to the silica gel at the top of the column under these conditions. The collected fractions are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Table 3: General Conditions for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate |

| Detection Method | TLC analysis of collected fractions |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique used to determine the purity of the isolated 2,3,4-Tri-O-benzoyl-L-fucopyranose. Purity levels of ≥98% are often confirmed using this method. sigmaaldrich.cn It offers high resolution and sensitivity, allowing for the detection of even minor impurities.

For a moderately polar compound like this, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their relative affinities for the non-polar stationary phase and the polar mobile phase. The highly non-polar benzoyl groups provide a strong ultraviolet (UV) chromophore, making UV detection an ideal method for analysis. The detector is typically set at a wavelength where the benzoyl group absorbs strongly, such as 230 nm or 254 nm. nih.gov The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Conditions for Purity Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 230 nm or 254 nm |

| Retention Time | Dependent on specific gradient and column conditions |

Mechanistic and Stereochemical Considerations in Benzoylated Fucopyranose Chemistry

Mechanistic Pathways of Glycosylation: Intermediate Formation and Stabilization

The stereoselectivity of glycosylation reactions is intricately linked to the nature of the reaction intermediates formed upon activation of the glycosyl donor. In the case of L-fucose, achieving α-glycosylation is often the primary goal, as this anomeric linkage is commonly found in natural products. However, the presence of a participating group at the C-2 position typically leads to the formation of a 1,2-trans-glycosidic bond. To achieve the 1,2-cis-α-fucosidic linkage, a non-participating group is required at the C-2 position. thieme-connect.com

When a glycosyl donor like 2,3,4-Tri-O-benzoyl-L-fucopyranose is activated, a highly reactive glycosyl cation intermediate is generated. The stereochemical fate of the glycosylation is then determined by the facial selectivity of the nucleophilic attack by the glycosyl acceptor. The presence of benzoyl groups at C-3 and C-4 can influence the stability and conformation of this cation. Research has shown that a benzoyl group at O-3 has a more significant impact on promoting α-fucosylation than a benzoyl group at O-4. researchgate.netresearchgate.net This is attributed to the ability of the 3-O-benzoyl group to participate in stabilizing the glycosyl cation, potentially through the formation of a bicyclic intermediate. researchgate.net This remote participation can effectively block the β-face, thereby directing the incoming nucleophile to the α-face. thieme-connect.comresearchgate.net

The reaction mechanism can be viewed as existing on a spectrum between a unimolecular nucleophilic substitution (SN1) and a bimolecular nucleophilic substitution (SN2) pathway. researchgate.net The precise mechanism is influenced by a multitude of factors including the solvent, temperature, promoter, and the structures of both the donor and acceptor. researchgate.netnih.gov In systems where remote participation is a factor, the reaction may proceed through a more SN1-like pathway involving a discrete, stabilized glycosyl cation.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanistic and stereochemical nuances of glycosylation reactions. tandfonline.comdigitellinc.com These methods allow for the investigation of transient species and transition states that are often difficult or impossible to characterize experimentally. digitellinc.com

The conformation of the glycosyl donor itself is a critical determinant of its reactivity and the stereochemical outcome of the glycosylation. For 2,3,4-Tri-O-benzoyl-L-fucopyranose, the bulky benzoyl groups significantly influence the conformational equilibrium of the pyranose ring. Crystal structure analysis of benzoylated sugars reveals that the O-benzoyl side-chains adopt highly conserved conformations. nih.gov Computational studies, often employing density functional theory (DFT), can predict the preferred conformations of the fucopyranose ring and the orientation of the benzoyl groups. researchgate.netresearchgate.net These analyses are crucial for understanding how the steric and electronic properties of the protected fucose donor will influence its interaction with a glycosyl acceptor. The introduction of fluorine, a less bulky substituent, can alter the ring pucker conformation, while the active site of a dioxolenium intermediate may remain unchanged. nih.govresearchgate.net

Computational modeling allows for the mapping of the potential energy surface of the glycosylation reaction, providing valuable information on the relative stabilities of various intermediates and the energy barriers of different reaction pathways. By calculating the energies of species such as the initial glycosyl cation and potential stabilized intermediates (e.g., bicyclic ions formed through remote participation), a clearer picture of the reaction course can be obtained. researchgate.net For instance, computational studies have been used to compare the stabilization energy of different cationic intermediates, revealing that a cation stabilized by the 3-O-benzoyl group is energetically more favorable than one stabilized by the 4-O-benzoyl group. researchgate.net This aligns with experimental observations that the 3-O-benzoyl group is a more effective α-directing group. researchgate.netresearchgate.net

Influence of Benzoyl Groups on Molecular Reactivity and Stereoselectivity

The benzoyl protecting groups in 2,3,4-Tri-O-benzoyl-L-fucopyranose exert a profound influence on the glycosylation reaction through a combination of electronic and steric effects.

The electron-withdrawing nature of the benzoyl groups has a significant impact on the reactivity of the glycosyl donor. Generally, electron-withdrawing groups decrease the rate of glycosylation by destabilizing the developing positive charge at the anomeric center in an oxocarbenium ion-like transition state. nih.gov However, the situation is more complex due to the potential for neighboring group participation. An ester group at the C-2 position can act as a participating group, leading to the formation of a stable dioxolenium ion and resulting in 1,2-trans glycosylation. nih.govresearchgate.netnih.gov

In the context of 2,3,4-Tri-O-benzoyl-L-fucopyranose, where the C-2 position is typically occupied by a non-participating group to favor α-glycosylation, the electronic effects of the C-3 and C-4 benzoyl groups are still crucial. thieme-connect.com The remote participation of the 4-O-benzoyl group has been proposed as a mechanism for achieving α-selectivity. thieme-connect.com Furthermore, studies on glucosylation have established a linear free-energy relationship, demonstrating that electron-donating substituents on the benzoyl group increase the reaction rate, while electron-withdrawing groups decrease it, highlighting the electronic influence on anchimeric assistance. nih.gov The resonance stabilization of the positive charge by the phenyl ring of the benzoyl group can enhance this participation. nih.govresearchgate.netnih.gov

The steric bulk of the benzoyl groups plays a critical role in directing the stereochemical outcome of glycosylation. These bulky groups can create a sterically hindered environment around one face of the fucopyranose ring, thereby directing the incoming glycosyl acceptor to the more accessible face. In the case of aiming for an α-glycoside, the benzoyl groups can contribute to shielding the β-face of the molecule. buct.edu.cn

The interplay between the steric hindrance of the protecting groups and the structure of the glycosyl acceptor is also a key factor. researchgate.net The stereoselectivity of fucosylation can be significantly different when using bulky glycosyl acceptors compared to smaller, linear alcohols, likely due to the steric interactions between the donor and acceptor. researchgate.net The strategic placement of bulky protecting groups is a well-established strategy for achieving regio- and stereoselective glycosylations. buct.edu.cn However, excessive steric hindrance can also be detrimental, as observed in some instances where a combination of bulky groups can inhibit reactivity altogether. mdpi.com

Anomeric Effect and Conformational Preferences in 2,3,4-Tri-O-benzoyl-L-fucopyranose

The conformational behavior of pyranose rings is a cornerstone of carbohydrate chemistry, dictated by a delicate balance of steric and stereoelectronic effects. In the case of 2,3,4-Tri-O-benzoyl-L-fucopyranose, the presence of bulky benzoyl groups at positions C2, C3, and C4, in conjunction with the inherent stereochemistry of L-fucose, introduces significant factors that govern its three-dimensional structure. A key stereoelectronic factor at play is the anomeric effect.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, contrary to what would be predicted by steric hindrance alone. wikipedia.org This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond. wikipedia.org For this interaction to be optimal, an anti-periplanar arrangement is required, which is achieved when the substituent is in the axial orientation.

For L-fucopyranose, which is the 6-deoxy-L-galactopyranose, the favored chair conformation is the ¹C₄ form. In this conformation, the substituents at C2, C3, and C4 are in axial, axial, and equatorial positions, respectively, and the methyl group at C5 is in an axial position. The introduction of large benzoyl protecting groups at C2, C3, and C4 can significantly influence the conformational equilibrium.

The bulky benzoyl groups introduce considerable steric strain, which could potentially destabilize the typical ¹C₄ chair conformation. However, the anomeric effect still plays a crucial role in determining the orientation of a substituent at the anomeric carbon. For instance, in an α-anomer of a fucopyranose derivative, the substituent at C1 is axial in the ¹C₄ conformation, which is stabilized by the anomeric effect. Conversely, in a β-anomer, the C1 substituent is equatorial, a position generally favored to minimize steric clashes but lacking the stabilization from the anomeric effect.

Studies on benzoylated monosaccharides have shown that O-benzoylation generally has a minor impact on the endocyclic bond lengths and angles of the pyranose ring. nih.gov However, the exocyclic C-O bonds involved in the benzoylation are typically lengthened. nih.gov The conformation of the O-benzoyl side-chains themselves tends to be conserved, with the carbonyl oxygen atom adopting a specific orientation relative to the pyranose ring. nih.gov

It is also important to consider the potential for neighboring group participation from the benzoyl groups, particularly the one at C2. The C2-benzoyl group can participate in reactions at the anomeric center, which can have stereochemical implications. nih.govnih.gov This participation involves the formation of a dioxolenium ion intermediate, which can influence the stereochemical outcome of glycosylation reactions. nih.govnih.gov

Conclusion and Future Research Directions

Summary of Synthetic Utility and Glycosylation Efficacy

2,3,4-Tri-O-benzoyl-L-fucopyranose and its isomers are valuable glycosyl donors in the synthesis of fucosylated oligosaccharides. The benzoyl protecting groups are not merely passive participants; they exert significant influence over the reactivity and stereochemical outcome of glycosylation reactions. The electron-withdrawing nature of the benzoyl group at the C-2 position can disarm the glycosyl donor, but it also provides crucial anchimeric assistance, favoring the formation of 1,2-trans glycosidic linkages.

The efficacy of glycosylation is profoundly affected by the electronic properties of these protecting groups. Studies on glucosyl donors with para-substituents on the 2-O-benzoyl group have demonstrated a clear linear free-energy relationship. nih.gov Electron-donating groups on the benzoyl moiety increase the rate of glycosylation, while electron-withdrawing groups decrease it, highlighting the direct impact of the participating group on reaction kinetics. nih.gov This principle allows for the fine-tuning of donor reactivity. Furthermore, benzoylated building blocks have proven essential for the stability of intermediates during complex syntheses, such as in automated glycan assembly (AGA), preventing the degradation of the growing oligosaccharide chain. nih.gov The use of 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl moieties in the synthesis of larger structures, such as fucosylated D-galactopyranose derivatives, underscores their practical utility in constructing biologically relevant glycans. biosynth.com

Table 1: Influence of Protecting Groups on Glycosylation Reactions

| Protecting Group Feature | Effect on Glycosylation | Research Finding |

| 2-O-Benzoyl Group | Provides anchimeric assistance, favoring 1,2-trans products. | The rate of glycosylation is influenced by para-substituents on the benzoyl group. nih.gov |

| Electron-donating substituents | Increase the rate of glycosylation. | Underscores the influence exerted by a participating group on reaction rate. nih.gov |

| Electron-withdrawing substituents | Decrease the rate of glycosylation. | Confirms the disarming nature of electron-poor acyl groups. nih.gov |

| Benzoylated Thioglycosides | Serve as stable and efficient building blocks for automated synthesis. | A benzoylated galactofuranose thioglycoside proved most efficient for oligosaccharide construction up to 20-mers. nih.gov |

Challenges in Stereoselective Fucosylation and Complex Glycan Assembly

Despite the utility of benzoylated fucopyranose donors, significant challenges remain, particularly in achieving stereoselective fucosylation. The synthesis of α-fucosides (a 1,2-cis linkage) is notoriously difficult because the C-2 protecting group cannot provide neighboring group participation to direct the stereochemistry. This often leads to mixtures of α and β anomers, complicating purification and reducing yields. Researchers have explored the potential for remote participation from benzoyl groups at the C-3 or C-4 positions to influence the formation of the 1,2-cis linkage, but this remains an area of active investigation. researchgate.net

The assembly of complex glycans, which are vital for understanding biological processes like intercellular adhesion and immune response, presents another layer of difficulty. thieme-connect.de The synthesis of these large, branched structures requires a sophisticated strategy of orthogonal protecting groups and multiple, high-yielding glycosylation steps. The inherent complexity of N-glycan biosynthesis, which in nature involves a precise enzymatic pathway on a dolichol phosphate (B84403) anchor, is challenging to replicate through chemical synthesis. nih.gov The stability of the growing glycan chain during the multiple steps of an automated or convergent synthesis strategy is a major hurdle, where the choice of protecting groups, including benzoyl esters, is critical to success. nih.gov

Table 2: Key Challenges in Fucosylation and Glycan Assembly

| Challenge | Description | Relevance of Benzoylated Fucopyranose |

| α-Fucosylation (1,2-cis) | Achieving high stereoselectivity for the α-anomer is difficult due to the lack of C-2 neighboring group participation. | Novel donor designs are needed to overcome the default 1,2-trans selectivity often seen with participating C-2 esters. researchgate.net |

| Complex Glycan Synthesis | Requires multi-step, high-yield reactions with precise control over connectivity and stereochemistry. | Benzoyl groups offer stability but require careful strategic planning for their selective removal during assembly. nih.gov |

| Protecting Group Strategy | The selection, installation, and selective removal of protecting groups for multiple hydroxyls is a major synthetic puzzle. | While stable, the conditions required to remove benzoyl groups can sometimes affect other sensitive parts of the molecule. |

| Reactivity Matching | Matching the reactivity of the glycosyl donor and acceptor is crucial for efficient bond formation. | The electronic properties of benzoyl groups can be tuned, but this adds complexity to the synthesis of the donor itself. nih.gov |

Emerging Trends and Novel Methodologies in Benzoylated Fucopyranose Chemistry

The field of carbohydrate chemistry is continuously evolving to address the challenges of fucosylation. One emerging trend is the development of novel glycosyl donors that circumvent the traditional issues of stereocontrol. For instance, donors with non-participating groups at the O-2 position, such as the triisopropylsilyl (TIPS) group, have been successfully used to achieve highly selective α-fucosylation. researchgate.net This approach moves away from reliance on participating benzoyl groups for stereodirection.

Another significant advancement is the increasing sophistication of automated glycan assembly (AGA). The development of robust, benzoyl-protected thioglycoside building blocks has been key to the successful automated synthesis of long oligofuranosides, demonstrating that with the right building blocks, complex glycans can be constructed efficiently. nih.gov This methodology is a major step towards the routine synthesis of custom glycans for biological and pharmacological research. thieme-connect.de

Furthermore, research is expanding into chemoenzymatic strategies, which combine the precision of enzymes with the versatility of chemical synthesis. thieme-connect.de On a related front, the development of metabolic inhibitors of fucosylation, such as β-carbafucose, provides powerful tools to study the biological roles of fucosylation in a cellular context and offers new avenues for producing afucosylated therapeutic antibodies with enhanced efficacy. nih.gov These parallel developments in synthetic methodology and chemical biology are paving the way for a deeper understanding and exploitation of fucosylation.

Table 3: Emerging Methodologies in Fucosylation Chemistry

| Methodology | Description | Potential Impact |

| Non-Participating Protecting Groups | Using groups like TIPS at the C-2 position to favor 1,2-cis (α) glycosylation by avoiding anchimeric assistance. researchgate.net | Enables highly stereoselective synthesis of α-fucosides, which are common in biological systems. |

| Automated Glycan Assembly (AGA) | The use of machines to perform sequential glycosylation reactions on a solid support. nih.gov | Allows for the rapid and reliable synthesis of complex oligosaccharides, making them more accessible for research. |

| Chemoenzymatic Synthesis | A hybrid approach that uses enzymes for specific transformations within a larger chemical synthesis route. thieme-connect.de | Combines the high selectivity of enzymes with the broad scope of chemical reactions to create complex glycans efficiently. |

| Metabolic Inhibition | Using fucose analogs like β-carbafucose to block the fucosylation of glycoproteins within living cells. nih.gov | Provides a powerful tool for studying the function of fucosylation and for producing therapeutic proteins with modified glycan profiles. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,3,4-Tri-O-benzoyl-L-fucopyranose, and how do protecting groups influence the reaction efficiency?

- Methodological Answer : The synthesis typically involves selective benzoylation of L-fucose hydroxyl groups. For example, benzoyl and benzyl groups are used to protect reactive sites during glycosylation. A study demonstrated that using tert-butyldiphenylsilyl (TBDPS) and benzyl ethers as temporary protecting groups improved regioselectivity during coupling reactions . Catalytic conditions (e.g., NIS/TMSOTf at –60°C) are critical for activating glycosyl donors while minimizing side reactions .

Q. How is the stereochemical integrity of 2,3,4-Tri-O-benzoyl-L-fucopyranose verified during synthesis?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography are standard. For instance, X-ray diffraction of related fucose derivatives (e.g., tetra-O-acetyl-L-fucopyranose) confirmed the α-anomeric configuration by analyzing bond angles and torsion angles . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What analytical techniques are used to characterize benzoylated fucose derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign benzoyl carbonyl peaks (~165–170 ppm) and anomeric proton signals (δ 5.0–6.0 ppm) to confirm substitution patterns .

- HPLC : Reverse-phase chromatography with UV detection (254 nm) monitors reaction progress and purity .

- Polarimetry : Specific rotation ([α]D) distinguishes L-fucose derivatives from D-enantiomers .

Advanced Research Questions

Q. How can glycosylation yields be optimized when using 2,3,4-Tri-O-benzoyl-L-fucopyranose as a donor in oligosaccharide synthesis?

- Methodological Answer :

- Donor Activation : Replace traditional trichloroacetimidate donors with thioglycosides (e.g., phenylthio derivatives), which offer better stability and reactivity under mild conditions .

- Catalyst Screening : Test Lewis acids like BF3·Et2O or TMSOTf to enhance leaving-group displacement. For example, TMSOTf in CH2Cl2 at –40°C improved α-selectivity in fucose-galactose linkages .

- Solvent Effects : Use low-polarity solvents (e.g., dichloromethane) to reduce hydrolysis and stabilize oxocarbenium intermediates .

Q. What strategies resolve contradictions in NMR data for benzoylated fucose derivatives, particularly in distinguishing regioisomers?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Correlate anomeric protons with adjacent carbons to assign benzoyl positions. For example, HMBC correlations between H-2 and the benzoyl carbonyl (C=O) confirm 2-O-benzoylation .

- Isotopic Labeling : Synthesize 13C-labeled derivatives to trace coupling patterns in crowded spectral regions .

- Comparative Analysis : Cross-reference with X-ray structures of analogous compounds (e.g., tetra-O-benzyl-D-glucopyranose) to validate assignments .

Q. How do steric effects from benzoyl groups influence the reactivity of L-fucose in enzymatic assays or glycoconjugate synthesis?

- Methodological Answer :

- Enzyme Compatibility : Test α-L-fucosidases against benzoylated substrates. Bulkier benzoyl groups at C-2/C-3 hinder enzyme binding, reducing hydrolysis rates compared to acetylated analogs .

- Glycoconjugate Stability : Benzoylation increases lipophilicity, improving membrane permeability in cellular uptake studies but may reduce aqueous solubility. Balance with PEGylation or partial deprotection .

Q. What are the challenges in scaling up the synthesis of 2,3,4-Tri-O-benzoyl-L-fucopyranose, and how can they be addressed?

- Methodological Answer :

- Purification : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate) for large batches .

- Side Reactions : Monitor for acyl migration using TLC. Pre-activate molecular sieves to scavenge moisture and stabilize intermediates .

- Yield Optimization : A "2+3" convergent strategy increased pentasaccharide yields to 64% by modular assembly of disaccharide and trisaccharide units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.